molecular formula C11H13ClO3 B1351827 3-Chloro-4,5-diethoxybenzaldehyde CAS No. 110732-06-4

3-Chloro-4,5-diethoxybenzaldehyde

Cat. No. B1351827
M. Wt: 228.67 g/mol
InChI Key: JAPWMUVMMRCXJL-UHFFFAOYSA-N
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Description

3-Chloro-4,5-diethoxybenzaldehyde is an aromatic aldehyde with applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals, and acts as a crucial starting material for heterocyclic compound synthesis .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4,5-diethoxybenzaldehyde is C11H13ClO3 . Its molecular weight is 228.67 g/mol .


Physical And Chemical Properties Analysis

The density of 3-Chloro-4,5-diethoxybenzaldehyde is approximately 1.2 g/cm^3 . Its boiling point is around 301.8°C at 760 mmHg . The vapor pressure is approximately 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

“3-Chloro-4,5-dimethoxybenzaldehyde” is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals . It also acts as a crucial starting material for heterocyclic compound synthesis .

  • Organic Synthesis : It serves as a versatile building block for synthesizing various molecules, including agrochemicals . The highly reactive nature of this compound allows its utilization as a reagent in organic synthesis .
  • Heterocyclic Compound Synthesis : It acts as a crucial starting material for heterocyclic compound synthesis . In this context, it enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .
  • Biochemistry : In biochemistry, it plays a pivotal role in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases .

In biochemistry, it plays a role in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases . However, the specific applications, methods of application, experimental procedures, and outcomes can vary greatly depending on the context and are often not publicly available due to the proprietary nature of scientific research.

Safety And Hazards

The safety data sheet for a similar compound, 3-Chloro-4,5-dimethoxybenzaldehyde, suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

3-chloro-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPWMUVMMRCXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406351
Record name 3-chloro-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-diethoxybenzaldehyde

CAS RN

110732-06-4
Record name 3-chloro-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4,5-diethoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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